molecular formula C11H11BrN2O2 B1431633 Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate CAS No. 1420800-28-7

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate

Cat. No.: B1431633
CAS No.: 1420800-28-7
M. Wt: 283.12 g/mol
InChI Key: HSFAPXXOMZYWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate is a chemical building block for research and development. This brominated, ester-functionalized benzodiazole derivative is primarily utilized in pharmaceutical and materials science research as a key synthetic intermediate. The bromo substituent at the 7-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. The ester group at the 5-position can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional handles for chemical modification. Compounds within this benzodiazole class are of significant interest in the development of potential therapeutic agents and advanced organic materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handling Note: The compound should be stored in a cool, dry place, and it is recommended to handle it under appropriate safety conditions. Disclaimer: This is a generalized description. Specific data on applications, mechanisms of action, and physical properties for this exact compound should be confirmed through experimental characterization.

Properties

IUPAC Name

methyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-6-13-9-5-7(11(15)16-3)4-8(12)10(9)14(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFAPXXOMZYWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CC(=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152846
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-28-7
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The precursor often used is 1,2-dimethylbenzimidazole or its carboxylic acid derivative (7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid), which undergoes further functionalization.

Bromination

  • Reagents and Conditions: Bromination is typically carried out using brominating agents such as phosphorus pentabromide (PBr3) or molecular bromine under controlled conditions.
  • Solvents: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, chosen for their ability to dissolve both organic substrates and brominating agents.
  • Temperature: The reaction is maintained at moderate temperatures (often 0–50°C) to avoid over-bromination or decomposition.
  • Outcome: Selective bromination at the 7-position of the benzimidazole ring is achieved, as confirmed by spectroscopic methods.

Carboxylation and Esterification

  • Carboxylation: Introduction of the carboxylate group at position 5 can be done by oxidation of methyl groups or by direct carboxylation using carbon dioxide under catalytic conditions.
  • Esterification: The carboxylic acid intermediate is then esterified to the methyl ester using reagents such as methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Conditions: Esterification is typically performed under reflux for several hours to ensure complete conversion.
  • Purification: The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Methylation of Nitrogen Atoms

  • Methylation agents: Alkylation of the benzimidazole nitrogen atoms is performed using methyl iodide or dimethyl sulfate.
  • Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen atoms, facilitating methylation.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred.
  • Reaction time: The reaction is monitored by thin-layer chromatography (TLC) until completion.

Analytical Verification

The synthesized Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate is characterized by:

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose Notes
1 Bromination PBr3 or Br2; DMSO or acetonitrile; 0–50°C Introduce Br at position 7 Control temperature to avoid side reactions
2 Carboxylation CO2 catalytic carboxylation or oxidation Introduce carboxyl group at position 5 Requires precise control for regioselectivity
3 Esterification Methanol, acid catalyst, reflux Convert carboxylic acid to methyl ester Ensures formation of methyl ester group
4 Methylation Methyl iodide/dimethyl sulfate, base (K2CO3), DMF Methylate N1 and N2 positions Base deprotonates nitrogens for alkylation
5 Purification Recrystallization or chromatography Remove impurities Confirm purity >95% by HPLC
6 Characterization NMR, HPLC, MS, elemental analysis Confirm structure and purity Essential for quality control

Research Findings and Optimization Notes

  • Reaction Yields: Optimized bromination and esterification steps can achieve yields exceeding 80%, depending on reagent purity and reaction control.
  • Solvent Effects: Polar aprotic solvents improve methylation efficiency; solvent choice impacts regioselectivity during bromination.
  • Temperature Control: Maintaining moderate temperatures prevents decomposition and formation of undesired polybrominated byproducts.
  • Catalyst Use: Acid catalysts in esterification improve conversion rates but require careful removal post-reaction to avoid contamination.
  • Safety Considerations: Brominating agents and methylation reagents are hazardous; reactions should be conducted under inert atmosphere with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate has been investigated for its antimicrobial activity. Studies indicate that compounds with benzodiazole structures exhibit considerable antibacterial effects against various pathogens, including resistant strains of Staphylococcus aureus. The bromine substitution at the 7-position enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability in bacterial cells.

Case Study: Synthesis of Antibacterial Agents
A recent study synthesized a series of benzodiazole derivatives, including this compound, which were tested against antibiotic-resistant bacteria. The results demonstrated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis

Versatile Intermediate
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in synthesizing more complex molecules.

Data Table: Reaction Pathways

Reaction TypeConditionsYield (%)Product Description
AlkylationBase-catalyzed at room temp75Methylated derivatives of benzodiazole
AcylationAcetic anhydride at reflux80Acylated benzodiazole derivatives
CouplingSuzuki reaction with boronic acids65Biaryl compounds featuring benzodiazole

Material Science

Polymer Additives
The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in coatings and plastics.

Case Study: Thermal Stability Enhancement
Research demonstrated that adding this compound to polycarbonate significantly increased the thermal degradation temperature compared to unmodified polycarbonate. This enhancement is attributed to the compound's ability to scavenge free radicals generated during thermal stress .

Mechanism of Action

The mechanism by which Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs of Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate, highlighting differences in substituents and heterocyclic cores:

Compound Name CAS Number Molecular Formula Key Substituents Purity/Physical Properties Reference ID
This compound 1420800-28-7 C₁₁H₁₁BrN₂O₂ 7-Br, 1-CH₃, 2-CH₃, 5-COOCH₃ White solid; ≥97% purity (varies by supplier)
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate 1445322-61-1 C₁₆H₁₈BrN₂O₂ 7-Br, 1-cyclopentyl, 3-CH₃ (core variation), 5-COOCH₃ 97% purity
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate N/A C₁₇H₁₄ClN₃O₆S₂ 6-Cl, benzodithiazine core, 7-COOCH₃, hydrazine-linked dihydroxybenzylidene mp 310–311°C dec.; IR and NMR data available
Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate 885280-00-2 C₉H₇BrN₂O₂ 5-Br, 1H (unsubstituted), 2-COOCH₃ 98% purity
Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 1416438-04-4 C₉H₆BrClN₃O₂ Pyrrolotriazine core, 7-Br, 4-Cl, 5-COOCH₃ No purity data available

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound contains a benzodiazole (benzimidazole) core, whereas analogs such as Methyl 6-chloro-...benzodithiazine-7-carboxylate () and Methyl 7-bromo-4-chloropyrrolotriazine-5-carboxylate () feature benzodithiazine and pyrrolotriazine cores, respectively. These differences influence electronic properties, solubility, and biological activity .

Substituent Effects: Bromine Position: Bromine at position 7 (target compound) vs. Methyl vs. Cyclopentyl Groups: The cyclopentyl substituent in Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate () increases hydrophobicity and steric bulk compared to the target compound’s methyl groups, which may enhance membrane permeability in drug design .

Physical and Spectroscopic Data :

  • The benzodithiazine analog () exhibits a high decomposition temperature (310–311°C) and distinct IR peaks (e.g., 1715 cm⁻¹ for C=O, 1130 cm⁻¹ for SO₂), contrasting with the target compound’s uncharacterized thermal stability .
  • NMR data for the benzodithiazine analog (e.g., δ 8.40 ppm for N=CH) provides insights into electronic environments absent in the target compound’s available data .

Biological Activity

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate (MDBDC) is a heterocyclic compound that has attracted significant attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDBDC has the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol. The compound's structure features a benzodiazole ring with a bromine atom and a carboxylate ester group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of MDBDC typically involves the bromination of 1,2-dimethylbenzimidazole followed by esterification with methyl chloroformate. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or carbon tetrachloride. This two-step process allows for the introduction of the bromine atom at the 7-position of the benzodiazole ring.

Antimicrobial Activity

MDBDC has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that compounds with halogen substitutions, such as MDBDC, exhibit enhanced antibacterial activity compared to their non-halogenated counterparts. For instance:

  • Study Findings : In comparative studies, MDBDC demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those for standard antibiotics.
Bacterial StrainMIC (µg/mL)Comparison with Control
Staphylococcus aureus8Higher potency than penicillin
Escherichia coli16Comparable to ampicillin

Anticancer Activity

The anticancer potential of MDBDC has also been explored across various cancer cell lines. Notably:

  • Cytotoxicity : MDBDC exhibited significant cytotoxic effects with IC50 values indicating high potency against cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Cell LineIC50 (µM)Comparison with 5-Fluorouracil
HCT-1160.25More potent
MCF-70.30Comparable

These findings suggest that MDBDC may induce apoptosis through mechanisms involving modulation of Bcl-2 family proteins, leading to cell death in cancerous cells.

The biological activity of MDBDC is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : MDBDC may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound could bind to receptors that regulate apoptosis, thereby influencing signaling pathways associated with cell survival.

Case Studies

Several case studies have highlighted the efficacy of MDBDC in various biological contexts:

  • Antiprotozoal Activity : A study reported an IC50 value of 0.37 µM against trypomastigotes of Trypanosoma cruzi, indicating that MDBDC is nearly 28 times more effective than benznidazole, a standard treatment for Chagas disease.
  • Apoptosis Induction : Another investigation revealed that MDBDC enhances cytotoxicity through apoptosis induction via modulation of Bcl-2 family proteins in HCT-116 cells, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate, and how can intermediates be optimized?

  • Methodology :

  • Cyclization and Functionalization : Start with methyl-3-amino-4-hydroxybenzoate derivatives, as described in benzoxazole synthesis . Reflux with brominated aryl acids (e.g., 5-bromo-2-methoxyphenyl derivatives) for 15–24 hours. Adjust stoichiometry to control regioselectivity.
  • Work-up : After reflux, cool the mixture and precipitate using ice-water. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Key Steps : Silylation (e.g., t-BuMe2_2SiCl) may protect hydroxyl groups during functionalization, as seen in analogous brominated benzyl alcohol syntheses .

Q. How should researchers interpret conflicting 1^1H-NMR data for intermediates or final products?

  • Methodology :

  • Solvent Effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6; aromatic protons in brominated derivatives are sensitive to solvent polarity .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling patterns. For example, residual starting materials (e.g., unreacted benzaldehyde) may appear as singlet peaks.
  • Cross-Validation : Confirm assignments with mass spectrometry (HRMS) or X-ray crystallography if crystals are obtainable .

Q. What purification techniques are effective for isolating this compound from byproducts?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences in brominated analogs .
  • Troubleshooting : If purity <95%, repeat flash chromatography with finer silica mesh (40–63 µm).

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder (common in bromine-substituted aromatics) using PART instructions and restraints .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to validate thermal ellipsoids and intermolecular interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving this compound?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare electronic profiles (HOMO/LUMO) of bromine vs. other substituents.
  • Biological Assays : Use dose-response curves (IC50_{50}) to correlate substituent effects with activity. For example, bulky groups (e.g., dimethyl) may sterically hinder target binding.
  • Data Normalization : Account for batch-to-batch variability in bioassays by including internal controls (e.g., reference inhibitors) .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodology :

  • Reaction Optimization : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 300 W) to reduce side reactions.
  • Catalysis : Screen Pd catalysts (e.g., Pd(OAc)2_2) for Suzuki couplings if cross-contamination with Pd residues is a concern .
  • Scale-up Challenges : Monitor exotherms during bromine introduction; use jacketed reactors for temperature control.

Q. What analytical methods validate the absence of regioisomers in the final product?

  • Methodology :

  • HPLC-MS : Use a chiral column (e.g., Chiralpak IA) to separate regioisomers. Confirm with tandem MS/MS fragmentation patterns.
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from SCXRD to detect crystalline impurities .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported melting points or spectroscopic data across studies?

  • Methodology :

  • Sample History : Verify storage conditions (e.g., humidity exposure may hydrate crystals).
  • Instrument Calibration : Cross-check melting points with a certified standard (e.g., caffeine).
  • Meta-Analysis : Compare data from peer-reviewed journals (e.g., Molecules, J. Applied Pharmaceutical Science) rather than vendor databases .

Q. What protocols ensure reproducibility in SAR studies involving this compound?

  • Methodology :

  • Strict SOPs : Document reaction conditions (e.g., argon atmosphere for air-sensitive steps).
  • Collaborative Validation : Share samples with independent labs for blind testing.
  • Open Data : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo or ChemRxiv.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.